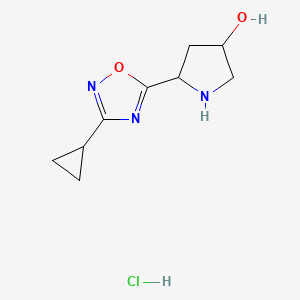![molecular formula C9H14N4 B1405369 1-(4,5-Dihydro-1H-pyrrolo[2,3-b]pyrazin-7-yl)-N,N-dimethylmethanamine CAS No. 1624261-12-6](/img/structure/B1405369.png)
1-(4,5-Dihydro-1H-pyrrolo[2,3-b]pyrazin-7-yl)-N,N-dimethylmethanamine
Vue d'ensemble
Description
The compound “1-(4,5-Dihydro-1H-pyrrolo[2,3-b]pyrazin-7-yl)-N,N-dimethylmethanamine” is a derivative of pyrrolopyrazine . Pyrrolopyrazine is a biologically active scaffold that contains pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Synthesis Analysis
Pyrrolopyrazine derivatives, including “this compound”, can be synthesized in one to two steps by utilizing a post-Ugi modification strategy . This strategy involves cyclization, ring annulation, cycloaddition, and direct C-H arylation .Applications De Recherche Scientifique
Synthesis and Properties
- Synthesis and reactions of various heterocyclic systems, including imidazo[1,2-a]-pyrrolo[1,2-d]pyrazines and pyrrolo[1′,2′:4,5]pyrazino[1,2-a]pyrimidines, are integral to understanding the chemistry of 1-(4,5-Dihydro-1H-pyrrolo[2,3-b]pyrazin-7-yl)-N,N-dimethylmethanamine. These reactions can lead to novel heterocyclic systems (Mokrov et al., 2011).
Crystal Structures and Analyses
- The structural analysis of related compounds, such as tetrakis-substituted pyrazines, is crucial for understanding the physical and chemical properties of this compound (Tesouro Vallina & Stoeckli-Evans, 2020).
Derivative Synthesis
- The synthesis of pyrrolo[2,1-d][1,2,5]triazepine derivatives, which are related to the compound , is essential for exploring potential applications in various scientific fields (Menges et al., 2013).
Formation of Novel Heterocyclic Systems
- The reactions leading to the formation of 6-amino-7-hetaryl-5-R-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitriles and other related heterocyclic systems are significant in exploring the diverse chemical properties and potential applications of these compounds (Volovenko & Dubinina, 2002).
Gold Catalysis in Synthesis
- The use of gold catalysis in synthesizing azaindoles, including pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrazines, demonstrates the compound's potential in advanced synthetic chemistry (Gala et al., 2014).
Anti-inflammatory Activities
- Some pyrrolo[2,3-d]pyrimidine derivatives, which are structurally related to this compound, have been evaluated for anti-inflammatory activities, demonstrating potential pharmacological applications (Mohamed et al., 2013).
Cytotoxicity Studies
- Research on (Dimethylamino)-Functionalised and 7-Azaindole-Substituted 'Titanocene' Anticancer Agents, which include structures similar to this compound, highlights the relevance of these compounds in cytotoxicity studies and potential anticancer research (Hogan et al., 2008).
Mécanisme D'action
Target of Action
Compounds with the pyrrolopyrazine scaffold, which this compound contains, have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolopyrazine derivatives can interact with their targets in various ways, leading to different biological activities .
Biochemical Pathways
Pyrrolopyrazine derivatives have shown to affect various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
In vitro pharmacokinetic studies of similar compounds have ascertained their stability in both simulated gastric fluid and simulated intestinal fluid .
Result of Action
Pyrrolopyrazine derivatives have shown a wide range of biological activities, suggesting that they may have various molecular and cellular effects .
Action Environment
The stability of similar compounds in simulated gastric fluid and simulated intestinal fluid suggests that they may be influenced by the physiological environment .
Propriétés
IUPAC Name |
1-(4,5-dihydro-1H-pyrrolo[2,3-b]pyrazin-7-yl)-N,N-dimethylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c1-13(2)6-7-5-12-9-8(7)10-3-4-11-9/h3-5,10-12H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYJQRHJWDGNHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC2=C1NC=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 2-amino-3-{4-[bis(2-chloroethyl)amino]phenyl}propanoate dihydrochloride](/img/structure/B1405288.png)





![Tert-butyl 4-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1405297.png)
![methyl 5'-hydroxy-5,5-dimethyl-3',3'a,4',6'a-tetrahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-6'-carboxylate](/img/structure/B1405301.png)



